![molecular formula C29H31NO12 B1680249 Rubomycin H CAS No. 38942-79-9](/img/structure/B1680249.png)
Rubomycin H
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Overview
Description
Rubomycin H is a anthracycline antibiotic isolated from Streptomyces coeruleorubidus.
Scientific Research Applications
Rubomycin H is an anthracycline antibiotic with significant antitumor activity, employed in oncology as an antineoplastic agent . It functions by intercalating DNA and inhibiting topoisomerase II, which leads to apoptosis in malignant cells.
General Information
Antitumor Activity
This compound has demonstrated effectiveness in inhibiting the growth of various tumor cell lines and has been tested in vivo against models such as the Landschütz ascites tumor in chick embryos. Its mechanism involves DNA intercalation and the inhibition of topoisomerase II, leading to cell cycle arrest and apoptosis.
Synergistic Effects
Rubomycin derivatives have been explored for their potential synergistic effects when combined with other chemotherapeutic agents.
Drug Delivery Systems
Rubomycin has been utilized in drug delivery research. For example, a study using polyhydroxyalkanoate (PHA) microspheres showed that the release of rubomycin inhibited the proliferative activity of Ehrlich's carcinoma . Encapsulating rubomycin in liposomes results in a significantly lower uptake of the drug in heart tissues, reducing cardiac toxicity .
Clinical Trials
Case studies involving drugs like this compound are designed to evaluate the effect of an intervention on participants, where the effect being evaluated is a health-related biomedical outcome .
Toxicity Reduction via Liposomal Encapsulation
Properties
CAS No. |
38942-79-9 |
---|---|
Molecular Formula |
C29H31NO12 |
Molecular Weight |
585.6 g/mol |
IUPAC Name |
methyl N-[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-3-hydroxy-2-methyloxan-4-yl]carbamate |
InChI |
InChI=1S/C29H31NO12/c1-11-23(32)15(30-28(37)40-4)8-18(41-11)42-17-10-29(38,12(2)31)9-14-20(17)27(36)22-21(25(14)34)24(33)13-6-5-7-16(39-3)19(13)26(22)35/h5-7,11,15,17-18,23,32,34,36,38H,8-10H2,1-4H3,(H,30,37) |
InChI Key |
UREDLESXYCYDOH-UHFFFAOYSA-N |
SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)NC(=O)OC)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)NC(=O)OC)O |
Appearance |
Solid powder |
Key on ui other cas no. |
38942-79-9 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
daunomycin, N-carbmethoxy- daunorubicin, N-carbmethoxy- rubomycin H |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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